molecular formula C6H12O2 B1340745 (113C)hexanoic acid CAS No. 58454-07-2

(113C)hexanoic acid

Cat. No.: B1340745
CAS No.: 58454-07-2
M. Wt: 117.15 g/mol
InChI Key: FUZZWVXGSFPDMH-PTQBSOBMSA-N
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Mechanism of Action

Target of Action

Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .

Mode of Action

Caproic acid-1-13C interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, Caproic acid-1-13C binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .

Biochemical Pathways

The primary biochemical pathway affected by Caproic acid-1-13C is the fatty acid metabolism pathway . This pathway involves the conversion of Caproic acid-1-13C into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .

Pharmacokinetics

It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .

Result of Action

The action of Caproic acid-1-13C results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, Caproic acid-1-13C has been found to reduce cancer cell viability by 70% to 90% .

Biochemical Analysis

Biochemical Properties

Caproic acid-1-13C plays a significant role in biochemical reactions, particularly in the process of reverse β-oxidation. This compound interacts with several enzymes and proteins, including acyl-CoA synthetase, which activates caproic acid-1-13C by converting it into caproyl-CoA. The activated form, caproyl-CoA, then enters the reverse β-oxidation pathway, where it undergoes a series of reactions catalyzed by enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These interactions facilitate the elongation of carbon chains, leading to the production of longer-chain fatty acids .

Cellular Effects

Caproic acid-1-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, caproic acid-1-13C has been shown to modulate the expression of genes involved in fatty acid metabolism and energy production. It also affects cell signaling pathways by interacting with G-protein coupled receptors (GPCRs) on the cell surface, which can trigger downstream signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, caproic acid-1-13C exerts its effects through binding interactions with specific biomolecules. For instance, caproic acid-1-13C binds to acyl-CoA synthetase, leading to its activation and subsequent conversion to caproyl-CoA. This activated form then participates in the reverse β-oxidation pathway, where it undergoes enzymatic reactions that result in the elongation of carbon chains. Additionally, caproic acid-1-13C can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caproic acid-1-13C can change over time due to its stability and degradation. Studies have shown that caproic acid-1-13C is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to caproic acid-1-13C has been observed to affect cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of caproic acid-1-13C vary with different dosages in animal models. At low doses, caproic acid-1-13C has been shown to enhance metabolic activity and energy production. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolic pathways. Understanding these dosage effects is crucial for determining the safe and effective use of caproic acid-1-13C in research and therapeutic applications .

Metabolic Pathways

Caproic acid-1-13C is involved in several metabolic pathways, including the reverse β-oxidation pathway. In this pathway, caproic acid-1-13C is converted to caproyl-CoA by acyl-CoA synthetase, and then undergoes a series of enzymatic reactions that elongate the carbon chain. This process requires the involvement of enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. Additionally, caproic acid-1-13C can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other cofactors .

Transport and Distribution

Within cells and tissues, caproic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid transport proteins (FATPs) facilitate the uptake of caproic acid-1-13C into cells, where it can be activated and utilized in metabolic pathways. The localization and accumulation of caproic acid-1-13C within cells are influenced by these transporters and binding proteins, which play a crucial role in its distribution and function .

Subcellular Localization

Caproic acid-1-13C is localized in specific subcellular compartments, where it exerts its activity and function. For instance, caproic acid-1-13C is primarily found in the mitochondria, where it participates in the reverse β-oxidation pathway. Targeting signals and post-translational modifications direct caproic acid-1-13C to these compartments, ensuring its proper localization and activity. Understanding the subcellular localization of caproic acid-1-13C is essential for elucidating its role in cellular metabolism and energy production .

Chemical Reactions Analysis

Comparison with Similar Compounds

(113C)hexanoic acid is similar to other medium-chain fatty acids such as caprylic acid (octanoic acid) and capric acid (decanoic acid). its carbon-13 label makes it unique for research applications. Similar compounds include:

This compound stands out due to its specific labeling, which provides valuable insights in various scientific studies.

Properties

IUPAC Name

(113C)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481165
Record name Caproic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58454-07-2
Record name Caproic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58454-07-2
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Synthesis routes and methods I

Procedure details

Many aldehydes form an azeotrope with water. For example, hexanal and water form an azeotrope that boils at 91° C. Hexanol and hexanoic acid likewise form azeotropes with water, which boil at 97.8° C. and 99.9° C., respectively. Despite the fact that the boiling points are close together, the distillation process is surprisingly free of problems. Pure fractions of alcohol and aldehyde can be collected.
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Synthesis routes and methods II

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(113C)hexanoic acid
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(113C)hexanoic acid
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(113C)hexanoic acid
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.